An In-depth Technical Guide to Diethyl (2R,3R)-oxirane-2,3-dicarboxylate
An In-depth Technical Guide to Diethyl (2R,3R)-oxirane-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Epoxides in Synthesis
Diethyl (2R,3R)-oxirane-2,3-dicarboxylate, also known by its synonym (2R,3R)-Diethyl 2,3-epoxysuccinate, is a chiral epoxide that serves as a valuable building block in modern asymmetric synthesis. Its stereochemically defined three-membered ring, flanked by two activating ester functionalities, makes it a versatile precursor for the synthesis of complex, enantiomerically pure molecules. The inherent ring strain of the epoxide allows for regio- and stereoselective ring-opening reactions, providing access to a variety of functionalized chiral synthons. This guide provides a comprehensive overview of its chemical properties, state-of-the-art synthetic methodologies, analytical characterization, and its applications in the synthesis of biologically active molecules.
Core Compound Identification and Properties
A precise understanding of the physicochemical properties of Diethyl (2R,3R)-oxirane-2,3-dicarboxylate is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 74243-85-9 | [1][2] |
| Molecular Formula | C₈H₁₂O₅ | [1] |
| Molecular Weight | 188.18 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 234-235 °C (lit.) | [4][5] |
| Density | 1.144 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.4380 (lit.) | [5] |
| Optical Activity [α]20/D | -110°, c = 2% in diethyl ether |
Synthesis: Enantioselective Epoxidation of Diethyl Fumarate
The primary and most efficient route to Diethyl (2R,3R)-oxirane-2,3-dicarboxylate is the asymmetric epoxidation of the prochiral substrate, diethyl fumarate. This transformation necessitates the use of a chiral catalyst to control the stereochemical outcome of the reaction. The Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex, is a powerful and well-established method for the enantioselective epoxidation of unfunctionalized olefins, including α,β-unsaturated esters like diethyl fumarate.[6]
Causality in Catalyst Selection and Mechanism
The choice of the Jacobsen-Katsuki epoxidation is predicated on its high enantioselectivity for cis-disubstituted and certain trans-disubstituted alkenes. The catalyst, a manganese(III)-salen complex, is oxidized to a reactive manganese(V)-oxo species.[6] The stereoselectivity of the epoxidation is dictated by the chiral environment created by the salen ligand, which directs the approach of the alkene to the manganese-oxo intermediate. The generally accepted mechanism involves a concerted pathway where the oxygen atom is transferred to the double bond in a single step. The dissymmetry of the chiral salen ligand effectively shields one face of the approaching alkene, favoring the formation of one enantiomer of the epoxide over the other.[6][7] The use of an axial donor ligand, such as a pyridine N-oxide derivative, can further enhance the reaction rate and catalyst stability.[8][9]
Figure 1: Simplified mechanism of the Jacobsen-Katsuki epoxidation.
Experimental Protocol: Asymmetric Epoxidation of Diethyl Fumarate
This protocol is a representative procedure based on the principles of the Jacobsen-Katsuki epoxidation.[10]
Materials:
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Diethyl fumarate
-
Dichloromethane (CH₂Cl₂)
-
Buffered bleach (commercial bleach buffered to pH ~11.3 with Na₂HPO₄ and NaOH)
-
4-(3-phenylpropyl)pyridine N-oxide (P₃NO) (optional co-catalyst)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethyl fumarate and Jacobsen's catalyst (typically 1-5 mol%) in dichloromethane. If using a co-catalyst, add P₃NO at this stage.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Oxidant: Add the buffered bleach solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure Diethyl (2R,3R)-oxirane-2,3-dicarboxylate.
Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis to validate the stereoselectivity of the synthesis.
Analytical Characterization
Unequivocal identification of Diethyl (2R,3R)-oxirane-2,3-dicarboxylate is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbons of the oxirane ring and the ester groups.[3]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (ester) | ~167 |
| -CH₂- (ethyl) | ~62 |
| -CH- (oxirane) | ~54 |
| -CH₃ (ethyl) | ~14 |
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the oxirane ring and the ethyl groups of the esters. The protons on the oxirane ring are diastereotopic and are expected to appear as doublets.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit strong absorption bands characteristic of the functional groups present in the molecule. A strong C=O stretching band for the ester groups is expected around 1730-1750 cm⁻¹. The C-O stretching of the ether linkage in the oxirane ring will appear in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The exact mass should correspond to the calculated value for C₈H₁₂O₅.[1]
Applications in Drug Development and Chiral Synthesis
Chiral epoxides are highly sought-after intermediates in the pharmaceutical industry due to their utility in constructing stereochemically complex molecules. The (2R,3R) stereochemistry of Diethyl (2R,3R)-oxirane-2,3-dicarboxylate makes it a valuable precursor for the synthesis of various biologically active compounds.
Synthesis of Homocitric Acid Lactone Analogues
Diethyl (2R,3R)-oxirane-2,3-dicarboxylate can serve as a starting material for the synthesis of substituted homocitric acid lactones.[11][12] Homocitric acid is an essential component of the iron-molybdenum cofactor of nitrogenase. The synthesis of isotopically labeled analogues of homocitric acid lactone, facilitated by chiral precursors like diethyl (2R,3R)-oxirane-2,3-dicarboxylate, is crucial for detailed mechanistic studies of this important enzyme.[11]
Figure 2: Synthetic utility in preparing complex molecules.
Potential in the Synthesis of Bioactive Molecules
While specific examples in late-stage clinical trials are not prominently documented, the structural motif of Diethyl (2R,3R)-oxirane-2,3-dicarboxylate makes it an ideal candidate for the synthesis of:
-
Novel Amino Acids and Peptidomimetics: Ring-opening with nitrogen nucleophiles can lead to the formation of chiral amino alcohols and diamines, which are key components of peptidomimetics and other nitrogen-containing bioactive molecules.
-
Carbohydrate Analogues: The di-functionalized chiral backbone can be elaborated to generate novel carbohydrate structures with potential applications in glycobiology and drug discovery.
-
Polyketide Fragments: The stereochemistry and functionality present in this molecule make it a suitable starting point for the synthesis of fragments of complex polyketide natural products.
Safety and Handling
Diethyl (2R,3R)-oxirane-2,3-dicarboxylate is an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[5]
Conclusion
Diethyl (2R,3R)-oxirane-2,3-dicarboxylate is a valuable and versatile chiral building block in organic synthesis. Its efficient preparation through asymmetric epoxidation, coupled with the potential for diverse and stereocontrolled ring-opening reactions, makes it a powerful tool for the synthesis of complex and biologically relevant molecules. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
-
PubChem. 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate. National Center for Biotechnology Information. [Link]
-
LookChem. diethyl (2R,3R)-oxirane-2,3-dicarboxylate. [Link]
-
Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(3), 918-920. [Link]
-
NIST. Oxirane, 2,3-diethyl-. National Institute of Standards and Technology. [Link]
-
Stoltz, B. M. (2005). Practical Catalytic Asymmetric Epoxidations. Caltech. [Link]
-
Matrix Fine Chemicals. 2,3-DIETHYL OXIRANE-2,3-DICARBOXYLATE. [Link]
-
Hughes, D. L., Smith, G. B., Liu, J., Dezeny, G. C., Senanayake, C. H., Larsen, R. D., Verhoeven, T. R., & Reider, P. J. (1997). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry, 62(7), 2222–2229. [Link]
-
ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
-
Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]
-
Nickerson, L. A., Huynh, V., & Shaw, J. T. (2013). Enantioselective Synthesis of Isotopically Labeled Homocitric Acid Lactone. The Journal of organic chemistry, 78(21), 11059–11063. [Link]
-
Moodle@Units. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. [Link]
-
National Center for Biotechnology Information. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
-
Gregory, R. J., & G. A. G. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Wikipedia. Jacobsen epoxidation. [Link]
-
California Institute of Technology. Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. [Link]
-
Organic Syntheses. Diethyl Tartrate. [Link]
-
Wipf Group. 9. Jacobsen-Katsuki Epoxidations. [Link]
-
NIST. (+)-Diethyl L-tartrate. National Institute of Standards and Technology. [Link]
-
Still, W. C., & Galynker, I. (1981). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 103(12), 3456–3457. [Link]
-
ResearchGate. Asymmetric Synthesis of Homocitric Acid Lactone. [Link]
-
Semantic Scholar. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. [Link]
-
ResearchGate. IR assignments of diethyl ether adsorption on an SnO 2 film and thermal decomposition of ethyl ether at different temperatures. [Link]
-
ResearchGate. (PDF) Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. [Link]
-
National Center for Biotechnology Information. Asymmetric Synthesis of Homocitric Acid Lactone. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Wang, L., et al. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances, 14(36), 26034-26042. [Link]
-
National Center for Biotechnology Information. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
PubChem. 2,3-Diethyl-2,3-dimethyloxirane. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
Sources
- 1. diethyl (2R,3R)-oxirane-2,3-dicarboxylate|lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate | C8H12O5 | CID 2733646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIETHYL (2R,3R)-(-)-2,3-EPOXYSUCCINATE | 74243-85-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Enantioselective Synthesis of Isotopically Labeled Homocitric Acid Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis of Homocitric Acid Lactone - PMC [pmc.ncbi.nlm.nih.gov]
